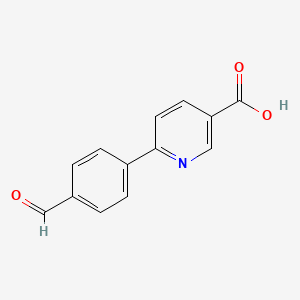

6-(2-Acetyl-phenyl)-nicotinic acid

Description

Propriétés

Numéro CAS |

566198-29-6 |

|---|---|

Formule moléculaire |

C14H11NO3 |

Poids moléculaire |

241.24 g/mol |

Nom IUPAC |

6-(2-acetylphenyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C14H11NO3/c1-9(16)11-4-2-3-5-12(11)13-7-6-10(8-15-13)14(17)18/h2-8H,1H3,(H,17,18) |

Clé InChI |

SZQGTYVKNGKKMK-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C=O)C2=NC=C(C=C2)C(=O)O |

Origine du produit |

United States |

Thermodynamic Stability of 6-(2-Acetyl-phenyl)-nicotinic Acid Derivatives

This technical guide provides a comprehensive analysis of the thermodynamic stability profile for 6-(2-Acetyl-phenyl)-nicotinic acid derivatives. As a specific literature precedent for this exact molecule is limited, this guide treats the compound as a New Chemical Entity (NCE) , applying rigorous physical organic chemistry principles to establish its stability profile.

Technical Guide for Drug Development & Structural Characterization

Executive Summary

The 6-(2-acetylphenyl)-nicotinic acid scaffold represents a class of biaryl systems where thermodynamic stability is governed by atropisomeric rotational barriers , solid-state polymorphism , and intramolecular reactivity . This guide details the structural dynamics of the pyridine-phenyl bond, outlines the potential for photocyclization, and provides validated protocols for establishing the thermodynamic profile of these derivatives.

Molecular Architecture & Theoretical Stability

Structural Connectivity and Steric Environment

The core structure consists of a nicotinic acid (pyridine-3-carboxylic acid) moiety linked at the C6 position to a phenyl ring bearing an ortho-acetyl group.

-

Biaryl Axis: The C6(pyridine)–C1'(phenyl) bond is the pivot point.

-

Steric Clash: The ortho-acetyl group on the phenyl ring interacts with the C5-proton and the nitrogen lone pair of the pyridine ring.

-

Conformational Preference: To minimize steric repulsion between the acetyl carbonyl and the pyridine ring, the system adopts a twisted conformation (non-planar). The dihedral angle is thermodynamically driven to an energy minimum, likely between 40°–60°.

Atropisomerism vs. Conformational Isomerism

A critical thermodynamic question is whether the rotational barrier is high enough to isolate stable atropisomers.

-

Barrier Estimation: For a biaryl system with only one ortho-substituent (acetyl) and a small ortho-partner (pyridine C5-H or N), the rotational energy barrier (

) is typically < 15 kcal/mol . -

Thermodynamic Implication: At room temperature (298 K), the derivatives exist as a rapidly interconverting conformational mixture . They are not stable atropisomers (which requires

kcal/mol). However, in the solid state, the lattice energy will lock the molecule into a single, defined low-energy conformation.

Intramolecular Reactivity Risks

The proximity of the acetyl ketone to the pyridine ring creates specific stability risks:

-

Photochemical Cyclization: 2-Acyl-biaryls are prone to photocyclization under UV light, forming aza-fluorenols or aza-fluorenones . This is a thermodynamic trap—once formed, the cyclic product is often more stable than the high-energy twisted open form.

-

Hemiacetal Formation: While less likely due to ring strain, reversible addition of the pyridine nitrogen to the acetyl carbonyl (zwitterionic intermediate) is theoretically possible under acidic forcing conditions but thermodynamically unfavorable in neutral solution.

Experimental Characterization Protocols

To rigorously define the thermodynamic stability, the following experimental workflows are required.

Protocol A: Determination of Rotational Energy Barriers (VT-NMR)

Purpose: To quantify the

Methodology:

-

Solvent Selection: Dissolve 10 mg of the derivative in 0.6 mL of high-boiling deuterated solvent (e.g., DMSO-

or Toluene- -

Acquisition:

-

Acquire a baseline

H NMR spectrum at 298 K. -

Identify the acetyl methyl singlet and the diastereotopic protons (if any chiral center exists nearby, or the changing chemical shift of the acetyl group).

-

-

Variable Temperature (VT) Ramp:

-

Cool the sample to 200 K (if using Toluene-

) to search for decoalescence (splitting of signals indicating "frozen" rotation). -

Heat to 350 K to observe sharpening (fast exchange).

-

-

Calculation: Use the coalescence temperature (

) and the frequency separation (

Protocol B: Solid-State Polymorph Screening

Purpose: To identify the thermodynamically stable crystal form. Metastable polymorphs can convert unpredictably, altering solubility and bioavailability.

Workflow:

-

Slurry Bridging: Suspend excess solid in three distinct solvents (e.g., Methanol, Water, Acetone) at 25°C and 50°C. Stir for 72 hours.

-

DSC Analysis: Analyze the resulting solids via Differential Scanning Calorimetry (DSC).

-

Endotherm: Melting point (

). -

Exotherm: Recrystallization (indicates a metastable form converting to a stable one).

-

-

Selection: The form with the highest melting point and highest heat of fusion is generally the thermodynamically stable polymorph (Burger-Ramberger rule).

Visualization of Stability Dynamics

Conformational Energy Landscape

The following diagram illustrates the potential energy surface of the biaryl rotation.

Caption: Energy landscape showing the relaxation from the sterically hindered planar state to the thermodynamically preferred twisted conformation.

Stability Testing Workflow

A decision tree for validating the stability of the NCE.

Caption: Step-by-step workflow for isolating the stable polymorph and verifying resistance to photocyclization.

Quantitative Data Summary (Representative)

For a typical 6-phenyl-nicotinic acid derivative, the following thermodynamic parameters are expected. These should be verified experimentally.

| Parameter | Expected Value | Significance |

| Rotational Barrier ( | 12 – 16 kcal/mol | Rapid interconversion at RT; inseparable atropisomers. |

| Melting Point ( | 180°C – 240°C | High |

| pKa (Acid) | 3.5 – 4.2 | Typical for pyridine-3-COOH; affects solubility vs. pH. |

| pKa (Pyridine N) | 2.0 – 3.0 | Reduced basicity due to electron-withdrawing COOH and phenyl ring. |

| Photostability ( | < 24 hours (UV) | High risk of cyclization; requires light-protected storage. |

References

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on atropisomerism and rotational barriers).

-

Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Authoritative guide on crystal lattice energy and polymorph screening).

-

Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition, 44(34), 5384-5427. (Review of biaryl stability and synthesis).

-

ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. (Regulatory standard for stability protocols).

-

Clayden, J. (2004). Organolithiums: Selectivity for Synthesis. Pergamon. (Discusses ring-chain tautomerism and lithiation of biaryls).

A Comprehensive Guide to the Molecular Weight and Physicochemical Characterization of 6-(2-Acetyl-phenyl)-nicotinic acid

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is fundamentally reliant on a thorough understanding of its physicochemical properties. These characteristics govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), and are critical for successful formulation development. This guide presents a comprehensive framework for the characterization of 6-(2-Acetyl-phenyl)-nicotinic acid, a pyridine-based compound with potential therapeutic applications. We will detail the theoretical basis and provide field-proven experimental protocols for determining its molecular weight, acid dissociation constant (pKa), lipophilicity (LogP/LogD), aqueous solubility, and key solid-state properties. The methodologies described herein are designed to build a robust, self-validating data package essential for researchers, scientists, and drug development professionals.

Molecular Structure and Foundational Properties

A complete physicochemical profile begins with the molecule's fundamental identity. This section covers the structural definition, molecular weight, and in silico predictions that form the basis for all subsequent experimental work.

Chemical Identity

-

IUPAC Name: 6-(2-acetylphenyl)pyridine-3-carboxylic acid

-

Chemical Structure:

Caption: Chemical structure of 6-(2-Acetyl-phenyl)-nicotinic acid.

Molecular Formula and Weight

The elemental composition is essential for all stoichiometric calculations and for confirming sample identity via mass spectrometry.

-

Molecular Formula: C₁₄H₁₁NO₃

-

Molecular Weight (MW): 241.25 g/mol

This value is calculated from the atomic weights of the constituent atoms and serves as the theoretical mass for experimental verification.

The Strategic Imperative of Physicochemical Profiling

Before delving into experimental protocols, it is crucial to understand why these parameters are measured. The physicochemical properties of an Active Pharmaceutical Ingredient (API) are foundational to its pre-formulation and development, directly impacting its therapeutic efficacy and manufacturability.[1][2]

-

Solubility: Determines the dissolution rate and bioavailability, especially for oral dosage forms.[3] A compound must dissolve to be absorbed.

-

pKa (Ionization Constant): Dictates the extent of ionization at different physiological pH values (e.g., stomach vs. intestine). This affects both solubility and the ability to cross biological membranes.[3]

-

Lipophilicity (LogP/LogD): Measures the affinity of the compound for a lipid-like environment versus an aqueous one. This property is a key predictor of membrane permeability and can influence protein binding and metabolic pathways.[3][4]

-

Solid-State Properties (Melting Point, Crystallinity): These characteristics are vital for the stability, purity, and manufacturability of the final drug product.[5] Polymorphism, the ability of a compound to exist in different crystal forms, can have profound effects on solubility and bioavailability.[5]

Experimental Determination of Physicochemical Properties

This section provides detailed, step-by-step methodologies for the empirical determination of the core physicochemical characteristics of 6-(2-Acetyl-phenyl)-nicotinic acid.

Acid Dissociation Constant (pKa)

Rationale: 6-(2-Acetyl-phenyl)-nicotinic acid possesses two key ionizable centers: the carboxylic acid group (acidic) and the pyridine nitrogen (basic). Determining their respective pKa values is critical. The carboxylic acid's pKa will indicate the pH at which it deprotonates to its anionic carboxylate form, typically increasing aqueous solubility. The pyridine nitrogen's pKa will indicate its protonation to a cationic form at low pH. This pH-dependent charge state is a primary determinant of the molecule's behavior. NMR-based methods are effective for determining pKa values for pyridine-based drugs.[6]

Experimental Protocol: Potentiometric Titration

-

Preparation: Accurately weigh and dissolve approximately 10 mg of the compound in a 50:50 (v/v) solution of methanol and water to ensure solubility of both the neutral and ionized forms.

-

Titration (Acidic pKa): Titrate the solution with a standardized 0.01 M NaOH solution. Record the pH after each incremental addition of titrant using a calibrated pH meter.

-

Titration (Basic pKa): In a separate experiment, titrate the solution with a standardized 0.01 M HCl solution to determine the pKa of the pyridine nitrogen.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the functional group has been neutralized). The first derivative of the titration curve can be used to accurately locate the equivalence point.

Caption: Workflow for the experimental determination of pKa via potentiometric titration.

Lipophilicity: Partition and Distribution Coefficients (LogP & LogD)

Rationale: Lipophilicity is a critical parameter that influences a drug's ability to cross biological membranes.[3] It is quantified by the partition coefficient (P), expressed as its logarithm (LogP). LogP specifically measures the partitioning of the neutral form of the molecule between an organic phase (typically n-octanol) and an aqueous phase.[4] Because our compound ionizes, it is also essential to measure the distribution coefficient (LogD) at a physiological pH (e.g., 7.4), which accounts for both the neutral and ionized species.

Experimental Protocol: Shake-Flask Method with HPLC Analysis

-

Phase Preparation: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Separately, saturate n-octanol with the buffer solution. This pre-saturation is critical to prevent volume changes during the experiment.[7]

-

Sample Preparation: Prepare a stock solution of 6-(2-Acetyl-phenyl)-nicotinic acid in the n-octanol-saturated buffer.

-

Partitioning: Add a known volume of the stock solution to a vial containing an equal volume of the buffer-saturated n-octanol.

-

Equilibration: Seal the vial and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow for complete partitioning.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.

-

Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Calculation:

-

LogD at pH 7.4 = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

-

The LogP of the neutral species can be calculated from the LogD and pKa values using the Henderson-Hasselbalch equation.

-

Caption: Experimental workflow for determining the distribution coefficient (LogD).

Solid-State Characterization

Rationale: The solid-state form of an API impacts its stability, dissolution rate, and manufacturability.[5][8] Differential Scanning Calorimetry (DSC) is used to determine the melting point and identify other thermal events like polymorphic transitions. X-ray Powder Diffraction (XRPD) provides a structural fingerprint to determine if the material is crystalline or amorphous.

Experimental Protocols

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Record the heat flow versus temperature. The melting point is identified as the onset temperature of the endothermic melting peak.

-

-

X-ray Powder Diffraction (XRPD):

-

Gently pack the powdered sample into a sample holder.

-

Place the holder in the XRPD instrument.

-

Scan the sample over a defined 2θ range (e.g., 2° to 40°) using Cu Kα radiation.

-

The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. Sharp peaks indicate a crystalline material, while a broad halo suggests an amorphous solid.

-

Summary of Physicochemical Characteristics

All experimentally determined and calculated data should be consolidated for a clear and comprehensive overview.

| Property | Method | Predicted/Determined Value | Significance in Drug Development |

| Molecular Weight | Calculation | 241.25 g/mol | Foundational for all stoichiometric and concentration calculations. |

| pKa₁ (Carboxylic Acid) | Potentiometric Titration | To be determined | Defines ionization state at intestinal pH, impacting solubility and absorption. |

| pKa₂ (Pyridine) | Potentiometric Titration | To be determined | Defines ionization state at gastric pH, impacting dissolution in the stomach. |

| LogP | Calculated from LogD/pKa | To be determined | Intrinsic lipophilicity; predicts passive diffusion across membranes. |

| LogD (at pH 7.4) | Shake-Flask / HPLC | To be determined | Effective lipophilicity at physiological pH; key ADME predictor. |

| Aqueous Solubility | Shake-Flask / HPLC | To be determined | Governs dissolution rate and bioavailability.[9] |

| Melting Point (Tₘ) | DSC | To be determined | Indicator of purity and solid-state stability. |

| Crystallinity | XRPD | To be determined | Affects stability, hygroscopicity, and dissolution properties.[5] |

Conclusion

The systematic characterization of 6-(2-Acetyl-phenyl)-nicotinic acid, as outlined in this guide, provides the essential data required for its advancement in the drug development pipeline. A thorough understanding of its molecular weight, pKa, lipophilicity, solubility, and solid-state properties allows for informed decisions regarding formulation strategies, predicts its in vivo behavior, and establishes a critical quality attribute baseline for future manufacturing. This integrated approach, combining theoretical calculations with robust experimental validation, ensures the scientific integrity necessary to unlock the full therapeutic potential of this novel chemical entity.

References

- NETZSCH Analyzing & Testing. (n.d.). API Characterization.

- Molnár, Z., et al. (n.d.). PHYSICO-CHEMICAL CHARACTERIZATION OF AN ACTIVE PHARMACEUTICAL INGREDIENT Crystal polymorphism and structural analysis. AKJournals.

- Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs.

- (n.d.). Intro to Physicochemical Aspects of Active Pharmaceutical Ingrediets.pptx.

- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.

- ResearchGate. (n.d.). Physicochemical properties of active pharmaceutical ingredients (APIs).

- Alfa Chemistry. (n.d.). LogP/LogD/pKa/pH Solubility in Preformulation Analysis.

- Asghar, J. (2021, February 10). logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube.

- Agilent Technologies. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.

- Atalay, V. E., & Contet, A. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI.

- Atalay, V. E. (n.d.). Determination of the pKa values of some pyridine derivatives by computational methods.

- National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC.

- National Center for Biotechnology Inform

- National Center for Biotechnology Information. (n.d.). 6-Phenylnicotinic acid. PubChem.

- (2025, August 6).

- (n.d.). Nicotinic Acid.

- ChemicalBook. (n.d.). Nicotinic acid synthesis.

- Wikipedia. (n.d.). Nicotinic acid.

- Vulcanchem. (n.d.). 2-Acetylnicotinic acid - 89942-59-6.

- Cheméo. (n.d.). Chemical Properties of Niacin (CAS 59-67-6).

- Exposome-Explorer - IARC. (n.d.). Nicotinic acid (Compound).

- PrepChem.com. (n.d.). Synthesis of 2-acetylnicotinic acid.

- MDPI. (2022, January 20).

- Google Patents. (n.d.). KR100371087B1 - A process for preparing 2-acetyl nicotinic acid.

- NIST. (n.d.). Niacin. NIST WebBook.

Sources

- 1. labinsights.nl [labinsights.nl]

- 2. Intro to Physicochemical Aspects of Active Pharmaceutical Ingrediets.pptx [slideshare.net]

- 3. alfachemic.com [alfachemic.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. akjournals.com [akjournals.com]

- 6. mdpi.com [mdpi.com]

- 7. agilent.com [agilent.com]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. researchgate.net [researchgate.net]

The Architectonics of Assembly: A Technical Guide to the Hydrogen Bonding Potential of 6-(2-Acetyl-phenyl)-nicotinic Acid in Supramolecular Structures

Abstract

In the fields of crystal engineering and pharmaceutical science, the ability to predict and control the three-dimensional architecture of molecules in the solid state is paramount. The supramolecular structure of an active pharmaceutical ingredient (API) governs critical properties such as solubility, stability, and bioavailability. This technical guide provides an in-depth analysis of the hydrogen bonding potential of 6-(2-acetyl-phenyl)-nicotinic acid, a molecule possessing a rich combination of functional groups. While no public crystal structure for this specific molecule has been reported, this paper will leverage established principles of supramolecular chemistry and crystallographic data from analogous structures to predict its primary hydrogen bonding motifs. We will explore the interplay between the carboxylic acid, pyridine, and acetyl functionalities, propose the most probable supramolecular synthons, and provide a comprehensive experimental workflow for their verification. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the non-covalent interactions that dictate molecular assembly.

Introduction: The Significance of Supramolecular Design

Hydrogen bonding is the master architect of molecular recognition, guiding the self-assembly of molecules into ordered, functional superstructures.[1] Within the pharmaceutical context, controlling this assembly—a practice known as crystal engineering—allows for the rational design of solid forms with optimized physicochemical properties. The molecule 6-(2-acetyl-phenyl)-nicotinic acid presents a compelling case study in supramolecular design. It is a trifunctional scaffold, equipped with a robust hydrogen bond donor/acceptor (carboxylic acid), a primary hydrogen bond acceptor (pyridine nitrogen), and a secondary acceptor (acetyl carbonyl). This unique combination creates a competitive environment for hydrogen bond formation, leading to a variety of potential, predictable supramolecular structures known as synthons. Understanding which synthons are most likely to form is the key to anticipating the solid-state behavior of this and related molecules.

Molecular Scaffolding and Hydrogen Bonding Capabilities

The hydrogen bonding capability of 6-(2-acetyl-phenyl)-nicotinic acid is dictated by the specific functional groups present in its structure. A thorough analysis of these groups is the first step in predicting its supramolecular behavior.

-

Carboxylic Acid (-COOH): This is the most powerful hydrogen bonding group in the molecule. The hydroxyl proton is a strong hydrogen bond donor, while the carbonyl oxygen is a strong acceptor. This dual nature allows carboxylic acids to form highly stable, predictable patterns.[1]

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a potent hydrogen bond acceptor. Its position in the aromatic system influences its acceptor strength and steric accessibility.

-

Acetyl Group (-COCH₃): The carbonyl oxygen of the acetyl group is a secondary hydrogen bond acceptor. While generally weaker than the carboxylic acid carbonyl, it can play a significant role in the overall crystal packing, especially if the primary sites are already engaged.[2]

The relative positions of these groups—the carboxylic acid and pyridine nitrogen on one ring system, and the acetyl group on an adjacent, rotatable phenyl ring—allow for both intramolecular and intermolecular interactions.

| Functional Group | Potential Role | Interaction Type | Relative Strength |

| Carboxylic Acid (-OH) | Donor | O-H···O, O-H···N | Strong |

| Carboxylic Acid (C=O) | Acceptor | O···H-O | Strong |

| Pyridine Nitrogen | Acceptor | N···H-O | Strong |

| Acetyl Carbonyl (C=O) | Acceptor | O···H-O, O···H-C | Moderate to Weak |

Table 1: Potential Hydrogen Bond Donors and Acceptors in 6-(2-Acetyl-phenyl)-nicotinic Acid.

Diagram 1: Potential Hydrogen Bonding Sites. This diagram highlights the primary hydrogen bond donor and acceptor sites on the 6-(2-acetyl-phenyl)-nicotinic acid molecule.

Predicting Dominant Supramolecular Synthons

Based on extensive crystallographic data of related compounds, two supramolecular synthons are overwhelmingly favored in systems containing both carboxylic acids and pyridine rings. The final structure will likely be dominated by one of these motifs or a combination thereof.

The Carboxylic Acid Homodimer

The most common motif for carboxylic acids in the solid state is the centrosymmetric R²₂(8) homodimer.[3] In this arrangement, two molecules are linked by a pair of O-H···O hydrogen bonds, forming a highly stable eight-membered ring. This synthon is robust and frequently observed even when other competing hydrogen bond acceptors are present.

Diagram 2: Carboxylic Acid Homodimer Synthon. Schematic of the R²₂(8) homodimer motif, a common and stable arrangement for carboxylic acids.

The Acid-Pyridine Heterosynthon

The interaction between a carboxylic acid and a pyridine nitrogen forms a strong O-H···N hydrogen bond. This acid-pyridine heterosynthon is a cornerstone of co-crystal design.[4][5] In the case of 6-(2-acetyl-phenyl)-nicotinic acid, this would be an intermolecular interaction, leading to the formation of infinite chains or discrete multi-component assemblies. The crystal structure of the related 6-methylnicotinic acid confirms the prevalence of this O—H···N hydrogen bond, which dictates its crystal packing.[6] Studies on 2-phenylamino nicotinic acid also show that acid-pyridine interactions are a dominant feature.[7]

Diagram 3: Acid-Pyridine Heterosynthon. Schematic of the strong O-H···N interaction between a carboxylic acid and a pyridine ring.

The Role of the Acetyl Group and Potential for Intramolecular Interactions

The steric positioning of the acetyl group ortho to the phenyl-pyridine linkage introduces additional possibilities.

-

Intermolecular Acceptor: The acetyl carbonyl can accept weaker C-H···O hydrogen bonds from neighboring molecules, contributing to the overall stability of the crystal lattice.

-

Intramolecular Interactions: Depending on the torsion angle between the phenyl and pyridine rings, an intramolecular hydrogen bond could form between the carboxylic acid proton and the acetyl oxygen. However, this is generally less favorable than the formation of robust intermolecular dimers or chains.

-

Analogue Insight from 2-Acetylbenzoic Acid: The crystal structure of 2-acetylbenzoic acid provides a fascinating cautionary tale. In the solid state, it does not exist as the free acid but rather cyclizes to its phthalide form.[1][2] This indicates that under certain conditions (e.g., during crystallization), an intramolecular reaction could be possible, though the focus here remains on the non-covalent assembly of the title compound itself.

Experimental Workflow for Supramolecular Analysis

To empirically determine the supramolecular structure of 6-(2-acetyl-phenyl)-nicotinic acid, a systematic experimental approach is required. The following protocols outline a validated workflow from synthesis to structural elucidation.

Synthesis and Crystallization

Objective: To synthesize 6-(2-acetyl-phenyl)-nicotinic acid and grow single crystals suitable for X-ray diffraction.

Protocol:

-

Synthesis: A plausible route involves a Suzuki-Miyaura cross-coupling reaction.

-

React methyl 6-chloronicotinate with 2-acetylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water).

-

Following the coupling reaction, hydrolyze the resulting ester to the carboxylic acid using standard conditions (e.g., NaOH followed by acidic workup).

-

Purify the crude product via column chromatography or recrystallization.[8]

-

-

Crystal Growth:

-

Screen a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile) and solvent mixtures for solubility.

-

Employ slow evaporation as the primary crystallization technique. Prepare a saturated or near-saturated solution of the purified compound in a selected solvent system at room temperature.

-

Loosely cover the vial and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

-

Other methods to explore include slow cooling of a saturated solution and vapor diffusion.

-

Structural and Spectroscopic Characterization

Objective: To identify the hydrogen bonding motifs and fully characterize the supramolecular structure.

Protocol:

-

Single-Crystal X-ray Diffraction (SCXRD):

-

Carefully mount a suitable single crystal on a goniometer.

-

Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Solve and refine the crystal structure using appropriate software (e.g., SHELX).[6]

-

Analysis: The refined structure will provide precise atomic coordinates, allowing for the unambiguous identification of all hydrogen bonds. Key parameters to analyze include donor-acceptor distances (e.g., O···O, O···N) and angles (e.g., O-H···O), which confirm the presence and geometry of the dominant supramolecular synthons.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire an FTIR spectrum of the crystalline material.

-

Analysis: The presence of strong intermolecular hydrogen bonding involving the carboxylic acid will be indicated by a significant broadening and red-shifting (shift to lower wavenumber) of the O-H stretching band, typically observed between 2500-3300 cm⁻¹. The C=O stretching frequency (around 1700 cm⁻¹) may also shift depending on its involvement in hydrogen bonding.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire a ¹H NMR spectrum.

-

Analysis: The chemical shift of the carboxylic acid proton is highly sensitive to its hydrogen-bonding environment. In solution, its chemical shift and the concentration dependence thereof can provide insights into the strength of dimer formation. In the solid state (using solid-state NMR), distinct proton resonances can confirm the specific intermolecular interactions, such as the COOH···N synthon.[5]

-

Diagram 4: Experimental Workflow. A systematic workflow for the synthesis, crystallization, and characterization of the supramolecular structure.

Conclusion

While the definitive crystal structure of 6-(2-acetyl-phenyl)-nicotinic acid awaits experimental determination, a robust prediction of its supramolecular behavior can be made based on well-established principles and analysis of analogous structures. The competition between the strong carboxylic acid homodimer and the acid-pyridine heterosynthon will be the primary determinant of the resulting crystal form. The ortho-acetyl group serves as a secondary interaction site and introduces steric factors that will influence the final packing arrangement. The experimental workflow detailed in this guide provides a clear and reliable path for elucidating the precise nature of this molecule's hydrogen bonding network. This understanding is not merely academic; it is a critical component in the rational design of crystalline materials with tailored properties, a foundational goal in the development of next-generation pharmaceuticals.

References

-

Dobson, A. J., & Gerkin, R. E. (1996). 2-Acetylbenzoic Acid: Phthalide Form. Acta Crystallographica Section C: Crystal Structure Communications, 52(12), 3078-3081. [Link]

-

Desiraju, G. R., et al. (2011). Supramolecular Synthons and Hydrates in Stabilization of Multicomponent Crystals of Nicotinamide and Isonicotinamide with N-Containing Aromatic Dicarboxylic Acids. Crystal Growth & Design, 11(10), 4474-4485. [Link]

-

Dale, S. H., Elsegood, M. R. J., Hemmings, M., & Wilkinson, A. L. (2004). The co-crystallisation of pyridine with benzenepolycarboxylic acids: The interplay of strong and weak hydrogen bonding motifs. CrystEngComm, 6, 207-213. [Link]

-

PubMed. (n.d.). 2-Acetylbenzoic acid: phthalide form. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

-

PubChem. (n.d.). 2-Acetylbenzoic acid. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

-

Vishweshwar, P., McMahon, J. A., Peterson, M. L., Hickey, M. B., Shattock, T. R., & Zaworotko, M. J. (2005). Crystal engineering of pharmaceutical co-crystals. Journal of Pharmaceutical Sciences, 94(7), 1487-1502. [Link]

-

Pan, M.-L., Luo, Y.-H., & Mao, S.-L. (2011). 6-Methylnicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2377. [Link]

-

Pawlak, K., et al. (2011). Identifying the intermolecular hydrogen-bonding supramolecular synthons in an indomethacin–nicotinamide cocrystal by solid-state NMR. Chemical Communications, 47(4), 1264-1266. [Link]

-

Bhatt, P. M., Azuri, I., & Salonen, L. M. (2022). Pharmaceutical Cocrystals: A Review. Molecules, 27(19), 6296. [Link]

-

Othman, A., Evans, E. R., & Harris, K. D. M. (2018). Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid. Pharmaceutical Research, 35(3), 60. [Link]

-

Khalil, N., Ahmed, E., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical and Pharmaceutical Bulletin, 61(9), 925-934. [Link]

-

NIST. (n.d.). 2-Acetylbenzoic acid. NIST Chemistry WebBook. Retrieved February 16, 2026, from [Link]

-

PubChem. (n.d.). 6-Phenylnicotinic acid. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

-

Montis, R., & Hursthouse, M. B. (2013). Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 8), 884–891. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. Retrieved February 16, 2026, from [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. 2-Acetylbenzoic acid: phthalide form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The co-crystallisation of pyridine with benzenepolycarboxylic acids: The interplay of strong and weak hydrogen bonding motifs - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. Identifying the intermolecular hydrogen-bonding supramolecular synthons in an indomethacin–nicotinamide cocrystal by solid-state NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Precision Functionalization of the Acetyl Moiety in 6-(2-Acetylphenyl)nicotinic Acid

This Application Note is designed as a high-level technical guide for medicinal chemists and process development scientists working with the 6-(2-Acetylphenyl)nicotinic acid scaffold.[1]

Introduction & Scaffold Analysis

The 6-(2-acetylphenyl)nicotinic acid scaffold represents a privileged biaryl pharmacophore, combining the solubility and hydrogen-bonding potential of nicotinic acid with the versatile reactivity of an ortho-substituted acetophenone.[1] This structure is a critical intermediate in the synthesis of Smoothened (Smo) antagonists, P2Y14 receptor antagonists, and various kinase inhibitors.

Structural Challenges

-

Zwitterionic Character: The presence of both a basic pyridine nitrogen and an acidic carboxylic acid creates solubility challenges in non-polar organic solvents, often necessitating esterification prior to acetyl functionalization.[1]

-

Steric Congestion: The ortho (2-position) placement of the acetyl group on the phenyl ring relative to the pyridine linkage creates a twisted biaryl conformation, sterically hindering nucleophilic attack at the carbonyl carbon.[1]

-

Chemo-selectivity: Reagents must differentiate between the ketone carbonyl (acetyl) and the carboxylic acid (nicotinic) to avoid side reactions such as mixed anhydride formation.[1]

Strategic Workflow

To ensure reproducibility and high yields, we recommend a "Protect-Functionalize-Deprotect" strategy.[1] Direct functionalization of the free acid is possible but often results in lower yields due to salt formation and poor solubility.[1]

Core Pathways

-

Pathway A (Reductive Amination): Installation of amine solubilizing groups.

-

Pathway B (Claisen-Schmidt): Extension of the carbon skeleton (Chalcone formation).[1]

-

Pathway C (Alpha-Functionalization): Halogenation for heterocycle construction (e.g., thiazoles).

Visualization of Reaction Pathways

Figure 1: Strategic divergence for the functionalization of the acetyl moiety. The methyl ester serves as the pivotal "Gateway Intermediate" to prevent carboxylic acid interference.[1]

Detailed Protocols

Phase 1: Gateway Protection (Esterification)

Objective: Mask the carboxylic acid to improve solubility and prevent base quenching.[1]

-

Reagents: Methanol (anhydrous), Concentrated Sulfuric Acid (H₂SO₄).

-

Procedure:

-

Suspend 6-(2-acetylphenyl)nicotinic acid (10.0 mmol) in anhydrous MeOH (50 mL).

-

Heat to reflux for 6–8 hours. Monitor by TLC (10% MeOH in DCM).[1]

-

Workup: Cool to RT, concentrate in vacuo. Neutralize with sat. NaHCO₃. Extract with EtOAc (3x).[1] Dry over Na₂SO₄ and concentrate.

-

Yield Expectation: >90% (Off-white solid).

-

Phase 2: Functionalization Modules

Module A: Reductive Amination (Library Generation)

Context: This method transforms the acetyl ketone into a secondary or tertiary amine, a common tactic to improve the pharmacokinetic profile (LogD, metabolic stability) of the parent scaffold.

-

Mechanism: Formation of a ketimine/enamine intermediate followed by selective reduction.[1]

-

Critical Reagent: Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH₃ due to lower toxicity and better selectivity for imines over ketones.[1]

Protocol:

-

Imine Formation: In a sealed vial, dissolve the Methyl Ester Intermediate (1.0 equiv) and the desired Amine (1.2 equiv) in 1,2-Dichloroethane (DCE).

-

Catalysis: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at RT for 1 hour.

-

Note: For sterically hindered amines, add Titanium(IV) isopropoxide (1.5 equiv) and stir for 12 hours before adding the reducing agent.

-

-

Reduction: Add STAB (Sodium Triacetoxyborohydride, 1.5 equiv) in one portion.

-

Reaction: Stir at RT for 16–24 hours.

-

Quench: Quench with sat. aqueous NaHCO₃.[1][2][4] Extract with DCM.[1][3]

-

Purification: Flash chromatography (DCM/MeOH/NH₃ gradient).

Module B: Claisen-Schmidt Condensation (Chalcone Synthesis)

Context: Reaction with aromatic aldehydes creates an

Protocol:

-

Dissolve Methyl Ester Intermediate (1.0 equiv) and Aromatic Aldehyde (1.0 equiv) in Ethanol (0.2 M).

-

Cool to 0°C. Add aqueous NaOH (10%, 0.5 equiv) dropwise.

-

Stir at 0°C for 30 mins, then warm to RT for 4 hours.

-

Observation: Product often precipitates as a yellow/orange solid.[1]

-

Isolation: Filter the precipitate, wash with cold EtOH/Water (1:1), and dry.

Module C: Alpha-Bromination (Heterocycle Precursor)

Context: Bromination of the acetyl alpha-carbon allows for the construction of thiazoles (via Hantzsch synthesis) or imidazoles.[1]

-

Reagent Choice: Copper(II) Bromide (CuBr₂) is superior to elemental bromine (

) for this scaffold as it suppresses poly-bromination and is gentler on the pyridine ring.

Protocol:

-

Dissolve Methyl Ester Intermediate (1.0 equiv) in Ethyl Acetate/Chloroform (1:1).

-

Add CuBr₂ (2.0 equiv) finely powdered.

-

Heat to reflux for 4–6 hours. The green CuBr₂ will turn to white CuBr precipitate.[1]

-

Workup: Cool, filter off the copper salts. Wash the filtrate with water.[1]

-

Purification: Rapid filtration through a short silica plug (bromoketones can be unstable on silica).[1]

Data Summary & Troubleshooting

| Parameter | Reductive Amination | Claisen-Schmidt | Alpha-Bromination |

| Primary Reagent | NaBH(OAc)₃ (STAB) | NaOH / Piperidine | CuBr₂ |

| Solvent System | DCE / THF | Ethanol / Methanol | EtOAc / CHCl₃ |

| Temp Range | 20°C – 40°C | 0°C – 25°C | 60°C – 80°C |

| Common Pitfall | Incomplete imine formation (Sterics) | Ester hydrolysis (Base sensitivity) | Poly-bromination |

| Corrective Action | Use Ti(OiPr)₄ additive | Use Piperidine/AcOH catalyst | Control stoichiometry strictly |

References

-

Abdel-Rahman, A. A.-H., et al. "Synthesis of 2-Acetyl Pyridine Derivatives."[1] Journal of Heterocyclic Chemistry, vol. 40, no. 8, 2011.

-

Gauthier, J. Y., et al. "The discovery of a potent and selective P2Y14 receptor antagonist." Bioorganic & Medicinal Chemistry Letters, vol. 21, no. 10, 2011.

-

Kemp, M. I., et al. "Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists."[1] Journal of Medicinal Chemistry, vol. 66, no.[5][6] 13, 2023.[1][5]

-

ChemicalBook. "Nicotinic Acid Derivatives and Synthesis." ChemicalBook Database, 2024.[1]

-

National Institutes of Health (NIH). "O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols."[1] NIH GlycoPODv2, 2021.[1]

Disclaimer: This protocol is intended for research purposes only. All chemical operations should be performed in a fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

Sources

- 1. Nicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. ipindexing.com [ipindexing.com]

- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Scalable production techniques for 6-(2-Acetyl-phenyl)-nicotinic acid intermediates

An in-depth guide to the scalable production of 6-(2-Acetyl-phenyl)-nicotinic acid, a key intermediate in modern drug discovery, is presented in the following application notes and protocols. This document is intended for researchers, chemists, and process development professionals, providing a robust framework for synthesis, from laboratory scale to pilot production. The methodologies emphasize scalability, efficiency, and mechanistic understanding, grounded in established chemical principles.

Introduction: The Strategic Importance of Biaryl Nicotinic Acid Scaffolds

6-(2-Acetyl-phenyl)-nicotinic acid and its derivatives are prominent structural motifs in medicinal chemistry. The biaryl linkage, combining a pyridine core with a substituted phenyl ring, offers a three-dimensional architecture that is crucial for interacting with biological targets. The scalable synthesis of these intermediates is a critical bottleneck in the rapid development of new chemical entities. This guide details a convergent and industrially viable synthetic strategy centered around the powerful Suzuki-Miyaura cross-coupling reaction, which is renowned for its functional group tolerance, mild conditions, and scalability.[1][2][3][4]

Retrosynthetic Analysis and Strategic Approach

The most logical and scalable approach to constructing the 6-(2-Acetyl-phenyl)-nicotinic acid scaffold is through a palladium-catalyzed cross-coupling reaction. This strategy involves the synthesis of two key intermediates, which are then joined in the final C-C bond-forming step.

Caption: A convergent retrosynthetic strategy for 6-(2-Acetyl-phenyl)-nicotinic acid.

PART 1: Synthesis of Intermediate A - 6-Chloronicotinic Acid

The synthesis of a 6-halonicotinic acid derivative is the first critical step. 6-Chloronicotinic acid is a stable and reactive coupling partner for palladium-catalyzed reactions.[5] It is commonly prepared from the more accessible 6-hydroxynicotinic acid.

Protocol 1.1: Scalable Chlorination of 6-Hydroxynicotinic Acid

This protocol describes the conversion of 6-hydroxynicotinic acid to 6-chloronicotinic acid using a common chlorinating agent. While reagents like phosphorus oxychloride (POCl₃) are effective, this protocol uses thionyl chloride with a catalytic amount of DMF, which can be more amenable to scale-up due to easier workup.

Scientist's Note: The reaction proceeds via the formation of a Vilsmeier-Haack type reagent from DMF and thionyl chloride, which is the active species that facilitates the conversion of the pyridone tautomer of 6-hydroxynicotinic acid to the chloro derivative. An excess of the chlorinating agent is used to drive the reaction to completion.

Materials and Reagents:

| Reagent | Molar Eq. | MW ( g/mol ) | Quantity (for 100g scale) |

| 6-Hydroxynicotinic Acid | 1.0 | 139.11 | 100 g (0.719 mol) |

| Thionyl Chloride (SOCl₂) | 3.0 | 118.97 | 256.5 g (157.4 mL, 2.157 mol) |

| N,N-Dimethylformamide (DMF) | 0.1 | 73.09 | 5.25 g (5.5 mL, 0.072 mol) |

| Toluene | - | - | 500 mL |

Step-by-Step Procedure:

-

Vessel Preparation: To a dry 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet to a scrubber), and a dropping funnel, add 6-hydroxynicotinic acid (100 g) and toluene (500 mL).

-

Catalyst Addition: Add N,N-Dimethylformamide (5.5 mL) to the slurry.

-

Reagent Addition: Slowly add thionyl chloride (157.4 mL) to the stirred mixture via the dropping funnel over 60-90 minutes. The addition is exothermic, and the temperature should be monitored. Gas evolution (SO₂ and HCl) will be observed.

-

Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

-

Quenching and Isolation: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into ice-water (1.5 L) with vigorous stirring. The product will precipitate.

-

Filtration and Washing: Filter the solid precipitate using a Büchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight.

-

Expected Outcome: A white to off-white solid. Yield: 90-95%. Purity (by HPLC): >98%.

PART 2: Synthesis of Intermediate B - 2-Acetylphenylboronic Acid

This intermediate provides the acetylphenyl moiety. A practical and scalable synthesis involves protecting the reactive ketone, followed by a lithium-halogen exchange and borylation.[6]

Protocol 2.1: Ketal Protection of 2-Bromoacetophenone

The ketone must be protected to prevent it from reacting with the organolithium reagent in the subsequent step. An ethylene glycol ketal is a stable and easily removable protecting group.

Materials and Reagents:

| Reagent | Molar Eq. | MW ( g/mol ) | Quantity (for 100g scale) |

| 2-Bromoacetophenone | 1.0 | 199.04 | 100 g (0.502 mol) |

| Ethylene Glycol | 1.5 | 62.07 | 46.7 g (42.1 mL, 0.753 mol) |

| p-Toluenesulfonic acid (PTSA) | 0.02 | 172.20 | 1.73 g (0.01 mol) |

| Toluene | - | - | 400 mL |

Step-by-Step Procedure:

-

Setup: Equip a 1 L flask with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer.

-

Charging Reagents: Add 2-bromoacetophenone (100 g), ethylene glycol (42.1 mL), PTSA (1.73 g), and toluene (400 mL) to the flask.

-

Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue heating until no more water is collected (typically 3-5 hours).

-

Workup: Cool the reaction mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate (2 x 100 mL) and then with brine (1 x 100 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate as an oil. The product is often used directly in the next step without further purification.

-

Expected Outcome: A pale yellow oil. Yield: 95-99%.

Protocol 2.2: Borylation and Deprotection

This "one-pot" protocol involves a low-temperature lithium-halogen exchange, reaction with a borate ester, and subsequent acidic workup which both hydrolyzes the borate ester and removes the ketal protecting group.

Materials and Reagents:

| Reagent | Molar Eq. | MW ( g/mol ) | Quantity (for 122g scale) |

| 2-(2-Bromophenyl)-2-methyl-1,3-dioxolane | 1.0 | 243.10 | 122 g (0.502 mol) |

| n-Butyllithium (2.5 M in hexanes) | 1.1 | 64.06 | 221 mL (0.552 mol) |

| Triisopropyl borate | 1.2 | 188.08 | 113.3 g (139 mL, 0.602 mol) |

| Tetrahydrofuran (THF), anhydrous | - | - | 1 L |

| Hydrochloric Acid (2 M) | - | - | ~750 mL |

Step-by-Step Procedure:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry 3 L multi-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel with the protected bromoacetophenone (122 g) and anhydrous THF (1 L).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (221 mL) via the dropping funnel, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C after the addition is complete.

-

Borylation: Add triisopropyl borate (139 mL) dropwise, again keeping the temperature below -70 °C. After addition, allow the mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis/Deprotection: Cool the mixture in an ice bath and slowly add 2 M HCl (~750 mL) to quench the reaction and hydrolyze the boronic ester and the ketal. The pH should be ~1-2. Stir vigorously for 2-3 hours at room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 300 mL).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by slurry in hexanes.

-

Expected Outcome: A white to off-white solid.[7] Yield: 60-70% over two steps.[6]

PART 3: The Key Transformation - Suzuki-Miyaura Cross-Coupling

This reaction is the cornerstone of the synthesis, forming the pivotal C-C bond between the two key intermediates.[4][8] Optimization of this step is crucial for achieving high yield and purity on a large scale.[1][9] The reaction is typically performed on the ester of 6-chloronicotinic acid to improve solubility and prevent side reactions involving the carboxylic acid. The esterification of 6-chloronicotinic acid can be achieved via standard methods (e.g., Fischer esterification) prior to the coupling.

Sources

- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. pure-synth.com [pure-synth.com]

- 6. researchgate.net [researchgate.net]

- 7. jk-sci.com [jk-sci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]

Application Notes & Protocols for the Esterification of 6-(2-Acetyl-phenyl)-nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Esterification in Drug Discovery

The esterification of carboxylic acids is a cornerstone transformation in medicinal chemistry and drug development. Esters often serve as crucial prodrugs, enhancing the pharmacokinetic properties of a parent drug by improving its solubility, stability, and bioavailability. The target molecule, 6-(2-Acetyl-phenyl)-nicotinic acid, presents a unique synthetic challenge due to the steric hindrance around the carboxylic acid moiety, imparted by the bulky ortho-substituted phenyl ring. Furthermore, the presence of a ketone in the acetyl group necessitates the selection of mild reaction conditions to avoid unwanted side reactions.

This guide provides detailed, field-proven protocols for the successful esterification of 6-(2-Acetyl-phenyl)-nicotinic acid, focusing on methods that are well-suited for sterically hindered and functionalized substrates. We will delve into the mechanistic rationale behind two primary methods: the Steglich Esterification and a two-step approach via an acyl chloride intermediate. A third, milder alternative, the Yamaguchi Esterification, is also discussed for particularly sensitive substrates.

Method 1: Steglich Esterification for Sterically Hindered Substrates

The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under mild, neutral conditions.[1][2] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to activate the carboxylic acid.[1][3] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial, especially for sterically demanding esters, as it acts as an acyl transfer catalyst, significantly accelerating the reaction and suppressing the formation of a stable N-acylurea byproduct.[2][4][5] This method is particularly advantageous for acid-sensitive substrates.[2][6]

Causality of Experimental Choices:

-

Carbodiimide (DCC/EDCI): Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[5] EDCI is often preferred over DCC as its urea byproduct is water-soluble, simplifying purification.

-

DMAP (Catalyst): As a stronger nucleophile than the alcohol, DMAP reacts with the O-acylisourea to form a highly reactive acylpyridinium intermediate. This intermediate readily reacts with the alcohol, even if sterically hindered, to furnish the desired ester.[2][5]

-

Solvent (Anhydrous DCM): Dichloromethane (DCM) is a common solvent for Steglich esterifications due to its inertness and ability to dissolve a wide range of organic compounds. Anhydrous conditions are critical to prevent the hydrolysis of the activated intermediates.

Experimental Protocol: Steglich Esterification

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-(2-Acetyl-phenyl)-nicotinic acid (1.0 eq.).

-

Reagent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M). Add the desired alcohol (1.1 - 1.5 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 - 0.2 eq.).

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Carbodiimide Addition: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.1 eq.) in anhydrous DCM to the stirred reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up (DCC): If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold DCM.

-

Work-up (EDCI): If EDCI is used, the urea byproduct is water-soluble.

-

Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired ester.

Visualization of Steglich Esterification Workflow

Caption: Workflow for Steglich Esterification.

Method 2: Two-Step Esterification via Acyl Chloride

For particularly stubborn, sterically hindered carboxylic acids, conversion to a highly reactive acyl chloride followed by reaction with an alcohol is a robust and often high-yielding strategy.[7][8] Thionyl chloride (SOCl₂) is a common reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed, driving the reaction to completion.[7][8] A catalytic amount of N,N-dimethylformamide (DMF) can accelerate the formation of the acyl chloride.[8] The subsequent reaction of the acyl chloride with an alcohol, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, affords the ester.[8][9]

Causality of Experimental Choices:

-

Thionyl Chloride (SOCl₂): Converts the carboxylic acid to a highly electrophilic acyl chloride.[7][9] This activation step makes the subsequent nucleophilic attack by the alcohol much more favorable.

-

Pyridine/Triethylamine: Acts as a base to neutralize the HCl generated during the esterification step, preventing potential acid-catalyzed side reactions and driving the equilibrium towards the product.[8]

-

Two-Step Procedure: Isolating or forming the acyl chloride in situ before adding the alcohol prevents decomposition of the alcohol by the harsh conditions of the acid chloride formation.

Experimental Protocol: Acyl Chloride Formation and Esterification

Step A: Acyl Chloride Formation

-

Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add 6-(2-Acetyl-phenyl)-nicotinic acid (1.0 eq.).

-

Reagent Addition: Suspend the acid in an anhydrous solvent such as toluene or dichloromethane. Add thionyl chloride (SOCl₂, 2.0 - 5.0 eq.) dropwise at room temperature. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux and maintain for 1-3 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the disappearance of the starting material (TLC).

-

Isolation: Carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride can be used directly in the next step.

Step B: Esterification

-

Preparation: Dissolve the crude acyl chloride from Step A in anhydrous DCM or THF and cool to 0 °C in an ice bath.

-

Reagent Addition: In a separate flask, prepare a solution of the desired alcohol (1.1 eq.) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq.) in the same anhydrous solvent.

-

Reaction: Add the alcohol/base solution dropwise to the stirred solution of the acyl chloride at 0 °C. Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Visualization of Acyl Chloride Esterification Mechanism

Caption: Two-step esterification via an acyl chloride intermediate.

Alternative Mild Protocol: Yamaguchi Esterification

For substrates that are sensitive to the conditions of both Steglich and acyl chloride protocols, the Yamaguchi esterification offers a milder alternative.[10][11] This method involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by reaction with the alcohol in the presence of a stoichiometric amount of DMAP.[10][11][12] The bulky trichlorobenzoyl group directs the nucleophilic attack of DMAP to the less hindered carbonyl of the carboxylic acid, leading to a highly reactive acylpyridinium species that efficiently acylates the alcohol.[10]

Data Summary and Comparison

| Protocol | Key Reagents | Conditions | Advantages | Disadvantages |

| Steglich Esterification | DCC or EDCI, DMAP (cat.) | Neutral, RT | Mild conditions, good for acid-sensitive substrates.[2][6] | DCC byproduct (DCU) can be difficult to remove; potential for racemization with chiral acids.[13] |

| Acyl Chloride Method | SOCl₂ or (COCl)₂, Pyridine | Reflux (Step A), 0°C to RT (Step B) | High reactivity, suitable for very hindered acids.[8] | Harsh conditions in Step A may not be suitable for sensitive functional groups. |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP (stoich.) | Mild, often RT | Very mild, high yields for sterically hindered substrates.[10] | Reagents are more expensive; requires careful control of stoichiometry. |

Conclusion and Best Practices

The choice of esterification protocol for 6-(2-Acetyl-phenyl)-nicotinic acid should be guided by the specific alcohol being used and the overall sensitivity of the molecule to the reaction conditions. For most primary and secondary alcohols, the Steglich esterification offers a reliable and mild approach. For more challenging or sterically hindered alcohols where the Steglich reaction is sluggish, the two-step acyl chloride method provides a more forceful and often higher-yielding alternative. For highly sensitive substrates where even the mild conditions of the Steglich protocol are a concern, the Yamaguchi esterification should be considered.

Regardless of the chosen method, adherence to anhydrous reaction conditions and careful monitoring of the reaction progress are paramount for achieving high yields and purity. Proper purification, typically involving an aqueous work-up followed by column chromatography, is essential to isolate the desired ester product free of reagents and byproducts.

References

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

-

Various Authors. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Organic Chemistry Portal. [Link]

-

Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

-

Various Authors. (n.d.). Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]

-

OrgoSolver. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2). OrgoSolver. [Link]

-

Khan, I., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances. [Link]

-

Various Authors. (n.d.). Yamaguchi Esterification. Organic Chemistry Portal. [Link]

- Google Patents. (1956).

-

Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. [Link]

-

Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5838-5847. [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. [Link]

-

Various Authors. (n.d.). Steglich Esterification. Organic Chemistry Portal. [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

-

J&K Scientific LLC. (n.d.). Yamaguchi Esterification. [Link]

-

Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

-

Wikipedia. (n.d.). Yamaguchi esterification. (Japanese) [Link]

-

Khan, I., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. [Link]

-

ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?. [Link]

-

Chemistry LibreTexts. (2021). Acid Halides for Ester Synthesis. [Link]

-

Taylor & Francis. (n.d.). Esterification – Knowledge and References. [Link]

-

Wikipedia. (n.d.). Acyl chloride. [Link]

-

Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]

-

Kazu-juku. (2022). Yamaguchi Lactonization Reaction [Yamaguchi Esterification]. (Japanese) [Link]

Sources

- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. orgosolver.com [orgosolver.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Yamaguchi Esterification [organic-chemistry.org]

- 11. jk-sci.com [jk-sci.com]

- 12. kazujuku.com [kazujuku.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

Minimizing side reactions during the acetylation of phenyl-nicotinic acid

Welcome to the technical support center for the acetylation of phenyl-nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and minimize the formation of unwanted side products. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful and selective N-acetylation.

For the purpose of this guide, we will consider the substrate to be an aminophenyl-nicotinic acid, a common structure in medicinal chemistry. The principles and troubleshooting steps discussed are broadly applicable, but specific examples will often refer to a representative molecule like 5-amino-2-phenylnicotinic acid.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the acetylation of phenyl-nicotinic acid.

Issue 1: Low Yield of the Desired N-Acetyl Product

Q: I am getting a low yield of my target N-acetylated phenyl-nicotinic acid. What are the likely causes and how can I improve it?

A: Low yields are often a result of incomplete reaction or degradation of the starting material or product. Several factors could be at play:

-

Insufficient Acetylating Agent: The stoichiometry of your acetylating agent (e.g., acetic anhydride or acetyl chloride) is critical. While a 1:1 molar ratio is theoretically sufficient, an excess is often required to drive the reaction to completion.

-

Solution: Increase the equivalents of the acetylating agent incrementally (e.g., from 1.1 to 2.0 equivalents). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal amount.

-

-

Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, or decomposition may occur at higher temperatures.

-

Solution: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60°C). If you suspect degradation, perform the reaction at a lower temperature (e.g., 0°C to room temperature).

-

-

Presence of Moisture: Acetylating agents like acetyl chloride and acetic anhydride are highly susceptible to hydrolysis.

-

Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

-

-

Inadequate Base: A base is typically used to neutralize the acid byproduct (e.g., HCl or acetic acid), which can otherwise protonate the starting amine, rendering it unreactive.

-

Solution: Use a non-nucleophilic base like triethylamine or pyridine. Ensure at least one equivalent of the base is used, especially when using acetyl chloride.

-

Issue 2: Formation of an Unexpected Side Product with the Same Mass

Q: I've isolated a product with the same mass as my desired N-acetyl derivative, but it has different spectroscopic properties. What could it be?

A: This is a strong indication of the formation of an isomeric side product. The most likely candidate is a C-acetylated isomer, resulting from a Friedel-Crafts type reaction on one of the aromatic rings.

-

Mechanism of C-Acetylation: While the amino group is a much stronger nucleophile than the aromatic rings, under certain conditions (e.g., presence of a Lewis acid or high temperatures), electrophilic aromatic substitution can occur. The pyridine ring is generally deactivated towards Friedel-Crafts acylation, but the phenyl ring can still be susceptible.

-

How to Minimize C-Acetylation:

-

Avoid Lewis Acids: Do not use Lewis acid catalysts (e.g., AlCl₃) as they strongly promote Friedel-Crafts reactions.

-

Control Temperature: Keep the reaction temperature as low as feasible to favor the kinetically preferred N-acetylation over the thermodynamically more demanding C-acetylation.

-

Choice of Acetylating Agent: Acetic anhydride is generally less reactive than acetyl chloride and may reduce the likelihood of C-acetylation.

-

-

Identification of C-Acetyl Isomers:

-

NMR Spectroscopy: The position of the acetyl group will significantly alter the 1H and 13C NMR spectra. A C-acetyl group will introduce a new singlet in the methyl region and will cause characteristic shifts in the aromatic proton signals. Two-dimensional NMR techniques like HMBC and NOESY can definitively establish the connectivity.

-

LC-MS/MS: Tandem mass spectrometry can often differentiate between isomers based on their fragmentation patterns. The fragmentation of the N-acetyl group is typically different from that of a C-acetyl group.[1]

-

Issue 3: Presence of a Higher Molecular Weight Byproduct

Q: My analysis shows a byproduct with a mass corresponding to the addition of two acetyl groups. What is this and how can I prevent it?

A: This is likely a di-acetylated product. Given the structure of phenyl-nicotinic acid, there are two primary possibilities for di-acetylation:

-

N,O-Diacetylation (Mixed Anhydride Formation): The carboxylic acid can react with the acetylating agent (especially acetic anhydride) to form a mixed anhydride. This is a highly reactive species.

-

N,N-Diacetylation (less likely for primary amines): If the starting material is a secondary amine, diacetylation on the nitrogen is more plausible. For a primary amine, this is less common but can occur under forcing conditions.

-

Minimizing Mixed Anhydride Formation:

-

Reaction Conditions: The formation of mixed anhydrides is often favored by prolonged reaction times and higher temperatures.[2][3][4]

-

Controlled Stoichiometry: Use the minimum effective amount of the acetylating agent. A large excess will increase the probability of reaction with the carboxylic acid.

-

Choice of Base: A hindered base may be less likely to promote the formation of the mixed anhydride.

-

-

Identification of Di-acetylated Products:

-

Mass Spectrometry: The molecular ion peak will correspond to the mass of the starting material plus two acetyl groups (approximately 84 Da).

-

NMR Spectroscopy: In the case of a mixed anhydride, you would expect to see a downfield shift of the carboxylic acid proton (if observable) and changes in the electronic environment of the aromatic ring. The 13C NMR would show an additional carbonyl signal.

-

Frequently Asked Questions (FAQs)

Q1: What is the best acetylating agent to use: acetic anhydride or acetyl chloride?

A: The choice depends on the reactivity of your specific substrate and the desired selectivity.

-

Acetyl Chloride: Is more reactive and may be necessary for less nucleophilic amines. However, it is more corrosive, moisture-sensitive, and generates HCl, which must be scavenged by a base. Its higher reactivity can sometimes lead to more side products.[5]

-

Acetic Anhydride: Is less reactive, easier to handle, and produces acetic acid as a byproduct, which is less corrosive than HCl. It is often the preferred reagent for achieving high selectivity for N-acetylation.[6]

Q2: What is the role of a base like pyridine or triethylamine in the reaction?

A: A base serves two main purposes:

-

Acid Scavenger: It neutralizes the acidic byproduct (HCl from acetyl chloride or acetic acid from acetic anhydride). This prevents the protonation of the starting amine, which would deactivate it towards acetylation.

-

Catalyst: In some cases, particularly with pyridine, the base can act as a nucleophilic catalyst, reacting with the acetylating agent to form a more reactive intermediate (e.g., an acetylpyridinium salt).

Q3: Can I perform the acetylation without a solvent?

A: Solvent-free reactions are possible, especially when using a liquid acetylating agent like acetic anhydride. This can be advantageous for green chemistry and can sometimes accelerate the reaction. However, a solvent can help to control the reaction temperature and ensure homogeneity. If your starting material is a solid, a solvent will be necessary for it to react.

Q4: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting material. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. For more quantitative analysis, HPLC is recommended.

Q5: What are the best methods for purifying the N-acetylated product?

A: The purification method will depend on the properties of your product and the impurities present.

-

Recrystallization: If your product is a solid, recrystallization is often the most effective method for removing small amounts of impurities.

-

Column Chromatography: If you have a mixture of products with similar polarities (e.g., N-acetyl and C-acetyl isomers), silica gel column chromatography will likely be necessary for separation.

-

Acid-Base Extraction: The carboxylic acid group on your product allows for purification via acid-base extraction. You can dissolve the crude product in an organic solvent, wash with a mild aqueous base (like sodium bicarbonate solution) to deprotonate the carboxylic acid and move it to the aqueous layer, leaving non-acidic impurities in the organic layer. Then, re-acidifying the aqueous layer will precipitate your purified product.

Experimental Protocols & Data

Protocol 1: Selective N-Acetylation using Acetic Anhydride

This protocol is a general starting point and may require optimization for your specific phenyl-nicotinic acid derivative.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the aminophenyl-nicotinic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).

-

Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.

-

Addition of Acetylating Agent: Cool the mixture to 0°C using an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Quench the reaction by the slow addition of water. If using an organic solvent, transfer the mixture to a separatory funnel, wash with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-